Product packaging for 3-Chloro-1-(4-fluorophenyl)propan-1-ol(Cat. No.:CAS No. 31736-75-1)

3-Chloro-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B2484406
CAS No.: 31736-75-1
M. Wt: 188.63
InChI Key: GQGPYILQJAINSJ-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Advanced Chemical Manufacturing

The primary significance of 3-Chloro-1-(4-fluorophenyl)propan-1-ol lies in its role as a chiral building block. Chirality is a critical factor in the pharmaceutical industry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological and toxicological profiles. nih.govmdpi.com Consequently, the synthesis of single-enantiomer drugs is of paramount importance. nih.gov Optically active halogenated alcohols, such as the individual enantiomers of this compound, are valuable precursors for synthesizing more complex chiral molecules.

The (S)-enantiomer of the related compound, (S)-3-chloro-1-phenyl-1-propanol, is a key intermediate in the synthesis of certain antidepressant drugs. nih.gov This highlights the importance of this structural motif in medicinal chemistry. The synthesis of these chiral alcohols with high enantiomeric purity is a key focus of research. Methodologies often involve the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. matrix-fine-chemicals.com Biocatalytic methods, employing enzymes or whole-cell systems, are increasingly favored for these transformations due to their high selectivity and environmentally friendly nature. researchgate.netresearchgate.net

Various research groups have developed methods for the asymmetric synthesis of related chiral chlorohydrins, achieving high yields and enantiomeric excess (ee). These methods provide access to either the (R) or (S) enantiomer, which can then be used in the synthesis of target molecules.

Precursor KetoneCatalyst/BiocatalystProduct EnantiomerEnantiomeric Excess (ee)Reference
3-chloro-1-phenyl-1-propanoneYeast reductase YOL151W(S)-alcohol100% nih.gov
3-chloro-1-phenyl-1-propanoneBorane Amine Complex-CBS(S)-alcohol81.6-87.7% ciac.jl.cn
Racemic 3-chloro-1-phenyl-1-propyl estersLipase (B570770) (e.g., from Pseudomonas)(R)- or (S)-alcoholHigh optical purity google.com
α-, β-, and γ-chloroalkyl arylketonesWhole-cell biocatalystsOptically active alcoholsNot specified researchgate.net

This table presents data for the closely related phenyl analog and general methods applicable to the title compound, illustrating common synthetic strategies.

Overview of Research Trajectories for Aryl-Substituted Propanols

Research into aryl-substituted propanols, a class that includes this compound, is driven by their potential applications, particularly in the development of new therapeutic agents. This broad family of compounds exhibits a wide range of biological activities. For instance, various 1-aryl-3-substituted propanol (B110389) derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, with some compounds showing significant potency. researchgate.net

The research trajectories in this area can be summarized as follows:

Development of Novel Synthetic Methods: A primary focus is on creating efficient and stereoselective methods to synthesize these compounds. This includes the use of organometallic reagents, catalytic hydrogenations, and biocatalytic reductions. researchgate.netacs.org The goal is often to produce these molecules in high yield and with high enantiomeric purity, which is crucial for pharmaceutical applications.

Exploration of Biological Activity: Synthetic libraries of aryl-substituted propanols are often created to screen for various biological activities. Beyond antimalarial properties, these compounds are investigated for their potential as antiviral, anticancer, and central nervous system-acting agents.

Structure-Activity Relationship (SAR) Studies: Once a class of aryl-substituted propanols shows promising biological activity, SAR studies are conducted. This involves systematically modifying the structure—by changing the substituents on the aryl ring or altering the substitution pattern on the propanol chain—to understand how these changes affect potency and selectivity. The inclusion of a fluorine atom, as in this compound, is a common tactic in these studies.

Historical Context of Halogenated Alcohol Research

The study of halogenated alcohols, or halohydrins, has a long history in organic chemistry. These compounds have been recognized for decades as versatile synthetic intermediates. chemicalbook.com Their utility stems from the presence of two distinct reactive functional groups: the hydroxyl group and the carbon-halogen bond.

Historically, the synthesis of simple halohydrins like 3-chloro-1-propanol (B141029) involved straightforward reactions, such as treating a diol like 1,3-propanediol (B51772) with a halogenating agent like hydrochloric acid. google.compatsnap.com Early methods often involved harsh conditions and produced mixtures of products.

The evolution of halogenated alcohol research has been marked by several key developments:

Improved Synthetic Reagents: The development of milder and more selective halogenating agents allowed for better control over the synthesis of halohydrins. Reagents like thionyl chloride and phosphorus halides became standard tools for converting alcohols to their corresponding halides. libretexts.orgbritannica.com

Mechanistic Understanding: A deeper understanding of reaction mechanisms, particularly nucleophilic substitution (SN1 and SN2) and elimination reactions, allowed chemists to better predict and control the outcomes of reactions involving alcohols and halides. byjus.com

Rise of Asymmetric Synthesis: The most significant recent trend has been the focus on asymmetric synthesis. The demand for enantiomerically pure pharmaceuticals drove the development of catalytic methods to produce chiral halohydrins. This includes enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, and asymmetric reductions of prochiral ketones, as mentioned previously. nih.govgoogle.com

This historical progression from simple syntheses of racemic mixtures to highly controlled, catalytic asymmetric syntheses of specific enantiomers reflects the broader evolution of organic synthesis and its increasing sophistication in meeting the demands of modern chemical manufacturing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClFO B2484406 3-Chloro-1-(4-fluorophenyl)propan-1-ol CAS No. 31736-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPYILQJAINSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1 4 Fluorophenyl Propan 1 Ol

Conventional Chemical Synthesis Routes

The synthesis of 3-Chloro-1-(4-fluorophenyl)propan-1-ol is most commonly initiated from its corresponding ketone, 3-Chloro-1-(4-fluorophenyl)propan-1-one. The reduction of this ketone is a critical step and can be performed through various methods, including hydrogenation and the use of metal hydrides.

Reduction of 3-Chloro-1-(4-fluorophenyl)propan-1-one

The conversion of 3-Chloro-1-(4-fluorophenyl)propan-1-one to this compound is a pivotal transformation. This reduction can be accomplished using several techniques, with hydrogenation-based and metal hydride reductions being the most prevalent.

Catalytic hydrogenation represents a scalable and efficient method for the reduction of the ketone precursor. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the asymmetric hydrogenation of β-chloro-propiophenone, a related compound, supported iron-based chiral catalysts have been employed. researchgate.netccsenet.org In a study, the use of Fe(S-BINAP)2(S, S-DPENDS)/γ-Al2O3 as a chiral catalyst for the hydrogenation of β-chloro-propiophenone resulted in a high yield (99%) and enantiomeric excess (e.e. value of 90%). researchgate.net The reaction conditions, including temperature, pressure, and the concentration of potassium hydroxide (B78521) (KOH), were optimized to achieve these results. researchgate.netccsenet.org It was observed that lower temperatures favored higher enantioselectivity, while higher temperatures led to a decrease in the e.e. value. researchgate.net

Table 1: Hydrogenation-based Reduction of a Related Ketone

CatalystSubstrateReducing AgentYieldEnantiomeric Excess (e.e.)
Fe(S-BINAP)2(S, S-DPENDS)/γ-Al2O3β-chloro-propiophenoneHydrogen99%90%

Metal hydrides are common reducing agents for the synthesis of alcohols from ketones. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for the reduction of ketones like 3-chloro-1-phenyl-1-propanone. Asymmetric reduction can be achieved using chiral catalysts in conjunction with a borane source. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to facilitate the enantioselective reduction of ketones. ciac.jl.cn This method has been successfully applied to the synthesis of (S)-3-Chloro-1-phenyl-1-propanol using various amine borane complexes as catalysts, yielding products with high enantiomeric excess (81.6-87.7% e.e.). ciac.jl.cn

Table 2: Metal Hydride Reductions of a Related Ketone

Reducing AgentCatalystSubstrateYieldEnantiomeric Excess (e.e.)
Amine borane complexes(R)-α,α-diphenyl-2-pyrrolidinemethanol, (1R,2S)-2-amino-1,2-diphenylethanol, (1R,2R)-1-amino-2-indanol3-chloro-1-phenyl-1-propanone88.3% - 93.8%81.6% - 87.7%

Friedel-Crafts Acylation Precursors and Subsequent Transformations

The precursor ketone, 3-Chloro-1-(4-fluorophenyl)propan-1-one, can be synthesized via a Friedel-Crafts acylation reaction. matrix-fine-chemicals.com This typically involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting ketone can then be reduced to the desired alcohol, this compound, using the methods described previously. Friedel-Crafts reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds involving aromatic rings. nih.govresearchgate.net

Ring-opening Reactions of Epoxide Precursors with Halide Sources

An alternative synthetic route involves the ring-opening of an epoxide precursor, such as 2-(4-fluorophenyl)oxirane, with a halide source. The epoxide ring is susceptible to nucleophilic attack, and the use of a chloride source, such as hydrogen chloride or a metal chloride, can lead to the formation of the corresponding chlorohydrin. arkat-usa.orgresearchgate.netyoutube.com The regioselectivity of the ring-opening is an important consideration, as the nucleophile can attack either of the two carbons of the epoxide ring. youtube.com The reaction can be catalyzed by Lewis acids to enhance the reactivity of the epoxide. researchgate.net

Preparation from Related Chloropropanols and Aryl Halides

While less common, it is theoretically possible to synthesize this compound from a simpler chloropropanol, such as 3-chloro-1-propanol (B141029), and an aryl halide like 4-fluorobromobenzene through a coupling reaction. nih.gov However, this approach is often more complex than the reduction of the corresponding ketone. The synthesis of 3-chloro-1-propanol itself can be achieved by reacting 1,3-propanediol (B51772) with hydrochloric acid using benzenesulfonic acid as a catalyst. patsnap.comgoogle.com

Enantioselective and Stereocontrolled Synthesis Strategies

Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov Enzymes, such as lipases, and whole-cell systems are employed to catalyze stereoselective reactions with high efficiency and precision.

One of the most effective methods for resolving racemic alcohols is through lipase-catalyzed enantioselective acylation, a type of kinetic resolution. jocpr.com In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

The choice of lipase is critical to the success of the kinetic resolution, as different lipases exhibit varying degrees of enantioselectivity towards specific substrates. Pseudomonas fluorescens lipase (PFL) and Candida rugosa lipase (CRL) are two commonly used lipases in organic synthesis. scribd.comnih.gov

Pseudomonas fluorescens lipase has demonstrated high activity and stability in various organic solvents, making it a versatile biocatalyst for transesterification and esterification reactions. nih.govmdpi.com It has been successfully used in the kinetic resolution of various chiral alcohols. Candida rugosa lipase is another widely employed lipase known for its broad substrate specificity. nih.govcapes.gov.br However, its enantioselectivity can be significantly influenced by the reaction conditions. oup.com

The table below summarizes the general characteristics of these two lipases.

LipaseSource OrganismOptimal pHOptimal TemperatureCommon Applications
Pseudomonas fluorescens lipase (LAK)Pseudomonas fluorescens~7.0-8.0~40-50°CKinetic resolution of alcohols and esters
Candida rugosa lipase (CRL)Candida rugosa~7.0~35-45°CHydrolysis and esterification of various substrates

Kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, such as a lipase. jocpr.commdpi.com In the case of lipase-catalyzed acylation of a racemic alcohol, the enzyme preferentially binds to one enantiomer and catalyzes its acylation at a much faster rate than the other.

This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (which remains as the alcohol). The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the two enantiomers. A high E value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted substrate.

The enantioselectivity of a lipase-catalyzed reaction can be significantly affected by various reaction parameters.

Solvents: The nature of the organic solvent can influence the conformation and flexibility of the lipase, thereby affecting its enantioselectivity. oup.commdpi.comnih.gov Non-polar, hydrophobic solvents generally lead to higher enantioselectivity as they help maintain the essential water layer around the enzyme, which is crucial for its activity. mdpi.com

Temperature: Temperature plays a dual role in enzymatic reactions. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and a decrease in enantioselectivity. Therefore, an optimal temperature must be determined for each specific reaction to balance reactivity and selectivity. For many lipases, including Candida rugosa lipase, the optimal temperature for hydrolysis is around 37°C, while for esterification, it can be slightly higher. nih.gov

Acyl Donors: The choice of the acyl donor is also important. Activated acyl donors, such as vinyl esters (e.g., vinyl acetate), are often used because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards completion.

The following table provides a hypothetical example of how reaction conditions can influence the enantioselectivity of a lipase-catalyzed resolution.

SolventTemperature (°C)Acyl DonorEnantiomeric Ratio (E)
Hexane30Vinyl Acetate (B1210297)150
Toluene30Vinyl Acetate120
Hexane40Vinyl Acetate135
Hexane30Acetic Anhydride100

An alternative biocatalytic strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. rsc.orgresearchgate.netnih.gov This can be achieved using whole microbial cells, which contain the necessary enzymes (oxidoreductases) and cofactors for the reduction reaction. mdpi.comnih.gov

Whole-cell biocatalysis offers several advantages, including the elimination of the need for enzyme isolation and purification, and the in-situ regeneration of expensive cofactors like NAD(P)H. Various microorganisms, including bacteria and fungi, have been employed for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. researchgate.netnih.govmdpi.com The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is determined by the specific enzymes present in the microorganism and often follows Prelog's rule. researchgate.net

Whole-Cell Mediated Asymmetric Reduction of Propanones

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis using chiral metal complexes or small organic molecules provides a powerful alternative to biocatalysis for inducing chirality.

Asymmetric hydrogenation and transfer hydrogenation are common methods for the enantioselective reduction of ketones. These reactions employ a metal catalyst coordinated to a chiral ligand.

A study on the preparation of (S)-3-chloro-1-phenyl-propanol via asymmetric hydrogenation of the corresponding ketone, β-chloro-propiophenone, provides a relevant example. ccsenet.org In this work, a supported iron-based chiral catalyst was utilized. The reaction conditions were optimized to achieve high yield and enantioselectivity.

The key findings are summarized in the table below:

ParameterOptimal ValueResult
Temperature60 °CYield: 99%
H₂ Pressure1.2 MPae.e.: 90%
KOH Concentration2 x 10⁻² mol/L
(Data from the asymmetric hydrogenation of β-chloro-propiophenone) ccsenet.orgresearchgate.net

This method demonstrates that chiral ligand-mediated catalysis can produce the desired chiral alcohol with excellent yield and high enantiomeric excess. The use of an iron-based catalyst is also advantageous as it replaces more expensive precious metals like ruthenium or rhodium. researchgate.net

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. For ketone reduction, organocatalytic transfer hydrogenation is a common strategy, often employing a Hantzsch ester as the hydride source in the presence of a chiral Brønsted acid or a thiourea-based catalyst. organic-chemistry.org

While there is extensive literature on the organocatalytic reduction of α,β-unsaturated ketones and imines, specific examples of the asymmetric reduction of simple β-haloketones like 3-chloro-1-(4-fluorophenyl)propan-1-one are not well-documented in the reviewed sources. The development of organocatalysts for the transfer hydrogenation of N-heterocyclic compounds and nitroolefins has been successful, achieving high enantioselectivities. nsf.govorganic-chemistry.org However, the application of these systems to substrates like β-chloroketones remains an area for further exploration. The principles of iminium or hydrogen-bond activation that underpin these successful reductions could potentially be adapted for the target molecule, but specific catalysts and conditions would need to be developed and optimized.

Process Optimization and Scale-up Considerations in Synthesis

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to an industrial-scale manufacturing process hinges on meticulous process optimization and careful consideration of scale-up challenges. While specific documented optimization and scale-up studies for this particular molecule are not extensively available in public literature, valuable insights can be drawn from the synthesis of structurally analogous compounds, such as 3-chloro-1-phenylpropan-1-ol. The primary objectives of process optimization are to maximize yield, purity, and throughput while minimizing costs, environmental impact, and operational hazards.

Key parameters that require rigorous investigation during process optimization include the choice of reagents and catalysts, reaction conditions (temperature, pressure, and time), and solvent selection. For the reduction of the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, various reducing agents can be employed. The selection of the reducing agent is critical as it influences not only the yield and purity but also the cost and safety of the process. For instance, in the synthesis of a similar compound, 3'-chlorophenylpropanol, potassium borohydride was utilized as the reducing agent in the presence of a chiral catalyst to achieve a high yield and enantiomeric excess. google.com

The optimization of reaction conditions is another crucial aspect. Temperature control is paramount to ensure the desired reaction rate and to minimize the formation of byproducts. In a patented process for a related compound, the reaction temperature was carefully controlled during the addition of the reducing agent and subsequent reflux to ensure the completion of the reaction and high product quality. google.com The concentration of reactants and the order of addition also play a significant role in process efficiency and safety.

When scaling up the synthesis of this compound, several challenges must be addressed. Heat and mass transfer limitations can become significant in large-scale reactors, potentially leading to localized temperature gradients and concentration differences that can affect reaction selectivity and yield. Therefore, efficient stirring and reactor design are critical for successful scale-up. The handling and transfer of large quantities of chemicals also require robust safety protocols and specialized equipment.

Furthermore, the economic and environmental viability of the process becomes increasingly important at a larger scale. This includes the cost and availability of raw materials, the efficiency of solvent recovery and recycling, and the management of waste streams. The development of environmentally friendly or "green" synthetic methods, such as the use of biocatalysts, is an area of growing interest in industrial chemical synthesis. google.com For instance, the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol has been explored using a lipase as a biological resolution catalyst, which offers mild reaction conditions and high selectivity. google.com

The table below illustrates the impact of varying reaction parameters on the synthesis of a related compound, 3'-chlorophenylpropanol, providing a model for the types of optimization studies that would be necessary for this compound.

ParameterCondition 1Condition 2Condition 3Outcome
Reaction Time (hours)0.50.81.0Yields of 81%, 83.1%, and 82.8% respectively were obtained. google.com
Decolorization Time (hours)0.50.61.0All conditions resulted in a product with 98% HPLC content. google.com
Crystallization Time (hours)1.51.31.0Longer crystallization time did not significantly impact the final purity. google.com

Chirality and Stereochemical Aspects

Enantiomeric Resolution and Separation Techniques

The separation of the racemic mixture of 3-Chloro-1-(4-fluorophenyl)propan-1-ol into its individual enantiomers is a critical step for stereoselective synthesis and analysis. Various techniques have been developed for this purpose, leveraging the different ways enantiomers interact with a chiral environment.

Chromatographic Enantiomer Separation Methods (e.g., HPLC on chiral stationary phases, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the analytical and preparative separation of enantiomers. jiangnan.edu.cn These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. mdpi.com

For chiral alcohols like this compound, polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are widely used. jiangnan.edu.cnmdpi.com The enantioseparation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. nih.gov The choice of mobile phase significantly influences the separation, and in some cases, can even lead to a reversal of the enantiomer elution order. nih.gov Gas chromatography, often after derivatization of the alcohol to a more volatile species, can also be employed for chiral resolution, particularly for analytical purposes to determine enantiomeric purity. nih.govnih.gov

Crystallization-based Resolution

Resolution through crystallization is a classical and industrially viable method for separating enantiomers. This technique can be achieved through preferential crystallization or by diastereomeric salt formation with a chiral resolving agent. In some cases, a racemic compound may crystallize as a conglomerate (a mechanical mixture of crystals of the pure enantiomers), allowing for separation.

A notable example of spontaneous resolution upon crystallization has been observed in a closely related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov In this case, the synthesis produced a racemic mixture, but the subsequent crystallization process selectively yielded crystals of a single enantiomer. nih.gov This demonstrates that for certain derivatives of 1-(4-fluorophenyl)propan-1-ol, direct crystallization can serve as an effective method for enantiomeric separation without the need for a chiral auxiliary. nih.gov The success of this method is highly dependent on the solid-state properties of the specific compound and the crystallization conditions.

Dynamic Kinetic Resolution Approaches

Dynamic Kinetic Resolution (DKR) is a highly efficient method for obtaining a single enantiomer from a racemic mixture with a theoretical yield of up to 100%. This process combines the kinetic resolution of a racemate, typically catalyzed by an enzyme, with the in-situ racemization of the slower-reacting enantiomer. mdpi.com This ensures that the entire substrate pool is converted into the desired enantiomerically pure product.

For chiral alcohols, lipases are commonly used enzymes for the kinetic resolution step, catalyzing an enantioselective acylation. mdpi.com A racemization catalyst is simultaneously employed to interconvert the enantiomers of the starting material. A DKR process has been developed for the structurally similar compound 3-chloro-1-phenylpropan-1-ol. google.com This method utilizes lipase (B570770) CALB as the biocatalyst for resolution and an acidic resin as the catalyst for racemization. google.com The reaction proceeds via enantioselective acylation, converting the racemate into a single, highly enantiomerically pure ester, which can then be hydrolyzed to the desired alcohol. google.com This approach provides excellent yield and high optical purity, making it suitable for industrial production. google.com

Table 1: Dynamic Kinetic Resolution of 3-chloro-1-phenylpropan-1-ol A representative example of DKR applied to a closely related structural analog.

ParameterDetails
Substrate 3-chloro-1-phenylpropan-1-ol
Resolution Catalyst Lipase CALB
Racemization Catalyst Acidic Resin CD550
Acyl Donor para-chlorophenol acetic ester
Solvent Toluene
Temperature 45 °C
Reaction Time 12 hours
Result Complete conversion to (R)-(+)-3-chloro-1-phenylpropan-1-ol acetic ester
Enantiomeric Excess (ee) 99.8%

Data sourced from patent CN104388516A. google.com

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. This is accomplished using various spectroscopic and chiroptical techniques.

Vibrational Circular Dichroism (VCD) Spectroscopy and Quantum Chemical Calculations

Vibrational Circular Dichroism (VCD) has emerged as a reliable and powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum contains positive and negative bands that are highly sensitive to the molecule's three-dimensional structure.

The modern application of VCD involves a synergistic approach with quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com The process involves calculating the theoretical VCD spectra for both the R and S enantiomers of the target molecule. The experimental VCD spectrum of one of the purified enantiomers is then compared to the two calculated spectra. A match between the experimental and a calculated spectrum allows for the definitive assignment of the absolute configuration. mdpi.comru.nl This method has been successfully applied to determine the conformation and absolute configuration of complex molecules, including those containing a 4-fluorophenyl group, demonstrating its utility for a compound like this compound. researchgate.net

Chiroptical Methods (e.g., Optical Rotation)

Optical rotation is a classical chiroptical method used to characterize chiral compounds. It measures the angle to which a solution of an enantiomer rotates a plane of polarized light at a specific wavelength (typically the sodium D-line, 589 nm). This property is reported as the specific rotation [α]. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-).

While the magnitude and sign of the specific rotation are characteristic physical constants for a given enantiomer under specific conditions (concentration, solvent, temperature), assigning the absolute configuration (R/S) based solely on the sign of rotation is generally unreliable without reference to a standard of known configuration. For example, (R)-(+)-3-chloro-1-phenylpropan-1-ol is dextrorotatory, as indicated by the (+) sign. google.com In another related compound, the R-enantiomer of 3-chloro-1,2-propanediol (B139630) was found to be levorotatory. biointerfaceresearch.com These examples highlight the lack of a simple correlation between the R/S designation and the sign of optical rotation. Therefore, while optical rotation is an indispensable tool for confirming the presence of chirality and determining enantiomeric purity, it is typically used in conjunction with more definitive methods like VCD or X-ray crystallography for the initial assignment of absolute configuration.

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) in Synthesis

The enantiomeric excess in the synthesis of this compound is primarily influenced by the choice of catalyst and the reaction conditions employed during its preparation from the corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. As this molecule possesses a single stereocenter, the concept of diastereomeric ratio (dr) is not applicable to its synthesis. Research has demonstrated that enzymatic kinetic resolution is an effective strategy for obtaining high enantiomeric purity of both (R)- and (S)-enantiomers.

Detailed Research Findings:

A notable method for the synthesis of both enantiomers of this compound involves a lipase-catalyzed kinetic resolution. researchgate.net This process utilizes the enantiomer-selective acylation of the racemic alcohol.

The key factors influencing the enantiomeric excess in this enzymatic resolution are:

Choice of Lipase: The specific lipase used as the biocatalyst is a critical determinant of the enantioselectivity of the acylation reaction. Lipase from Pseudomonas fluorescens (LAK) has been shown to be effective in discriminating between the two enantiomers of this compound. researchgate.net

Reaction Conversion: The extent of the reaction, or conversion, plays a crucial role in the enantiomeric purity of both the unreacted alcohol and the acylated product.

To obtain the (S)-enantiomer of the alcohol with high enantiomeric excess (99% ee), the reaction is allowed to proceed to a conversion higher than the theoretical optimum of 50%. researchgate.net This is because the (R)-enantiomer is preferentially acylated by the lipase, leaving the unreacted starting material enriched in the (S)-enantiomer.

Conversely, to obtain the (R)-enantiomer (in the form of its acetate) with high enantiomeric excess (99% ee), the reaction is stopped at lower conversions. researchgate.net The resulting (R)-1-aryl-3-chloropropyl acetate (B1210297) can then be hydrolyzed to yield the (R)-alcohol with high enantiomeric purity (97-99% ee). researchgate.net

The following interactive data table summarizes the influence of reaction conversion on the enantiomeric excess of the products in the lipase-catalyzed resolution of racemic this compound.

Target EnantiomerReaction ConversionProductEnantiomeric Excess (ee)Yield
(S)-Alcohol> 50%(S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol99%34-42%
(R)-Acetate< 50%(R)-3-Chloro-1-(4-fluorophenyl)propyl acetate99%Not specified
(R)-Alcohol< 50% (followed by hydrolysis)(R)-3-Chloro-1-(4-fluorophenyl)propan-1-ol97-99%18-24%

Chemical Reactivity and Transformations

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a key site for transformations such as oxidation, esterification, and etherification.

The secondary alcohol group in 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be oxidized to the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. matrix-fine-chemicals.com The choice of oxidizing agent is crucial to ensure selective conversion without affecting other parts of the molecule. A range of reagents can be employed for this transformation, from mild to strong, depending on the desired reaction conditions and scale.

Common laboratory-scale oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like Pyridinium chlorochromate (PCC) and Jones reagent (chromic acid), as well as non-chromium-based methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane. The product of this oxidation, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a known compound, confirming the viability of this synthetic pathway. matrix-fine-chemicals.com

Table 1: Common Oxidation Reagents for Secondary Alcohols

Reagent/MethodDescriptionProduct
Pyridinium chlorochromate (PCC)A milder chromium-based reagent, typically used in dichloromethane (B109758) (DCM).3-Chloro-1-(4-fluorophenyl)propan-1-one
Swern OxidationUses dimethyl sulfoxide (DMSO) activated with oxalyl or trifluoroacetic anhydride, followed by a hindered base like triethylamine.3-Chloro-1-(4-fluorophenyl)propan-1-one
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that provides a mild and selective oxidation.3-Chloro-1-(4-fluorophenyl)propan-1-one
Jones Reagent (CrO₃/H₂SO₄)A strong oxidizing agent prepared in acetone. Conditions are acidic and harsh.3-Chloro-1-(4-fluorophenyl)propan-1-one

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification when treated with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-chloro-1-(4-fluorophenyl)propyl acetate (B1210297). This type of reaction is fundamental in organic synthesis for protecting the hydroxyl group or for creating ester-containing target molecules. The reverse reaction, the hydrolysis of an ester to yield the alcohol, is also a common transformation, often facilitated by a base like lithium hydroxide (B78521) (LiOH). google.com

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 3-chloro-1-(4-fluorophenyl)-1-methoxypropane.

Table 2: Esterification and Etherification Reactions

Reaction TypeReagentsProduct Example
EsterificationAcetic anhydride, Pyridine3-chloro-1-(4-fluorophenyl)propyl acetate
EsterificationBenzoyl chloride, Triethylamine3-chloro-1-(4-fluorophenyl)propyl benzoate
Etherification (Williamson)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)3-chloro-1-(4-fluorophenyl)-1-methoxypropane

Reactions Involving the Chloro Group

The primary alkyl chloride provides a reactive site for nucleophilic substitution and elimination reactions.

The chlorine atom is a good leaving group, and the carbon to which it is attached is susceptible to attack by a wide range of nucleophiles in SN2 reactions. These reactions are a powerful tool for introducing new functional groups into the molecule.

Reaction with Amines: Primary or secondary amines can displace the chloride to form the corresponding amino alcohols. For example, reaction with ammonia (B1221849) would yield 3-amino-1-(4-fluorophenyl)propan-1-ol, while reaction with dimethylamine (B145610) would produce 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol. These reactions are fundamental in the synthesis of many pharmacologically relevant scaffolds. nih.goveidogen.com

Reaction with Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with primary alkyl chlorides. nih.gov Reaction with a thiol, such as ethanethiol, in the presence of a base would yield 3-(ethylthio)-1-(4-fluorophenyl)propan-1-ol. Kinetic studies of similar reactions show they often proceed through an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

Table 3: Nucleophilic Substitution Products

NucleophileReagent ExampleProduct
AmineDiethylamine3-(diethylamino)-1-(4-fluorophenyl)propan-1-ol
Azide (B81097)Sodium azide (NaN₃)3-azido-1-(4-fluorophenyl)propan-1-ol
ThiolateSodium thiomethoxide (NaSMe)1-(4-fluorophenyl)-3-(methylthio)propan-1-ol
CyanideSodium cyanide (NaCN)4-chloro-2-(4-fluorophenyl)butanenitrile

Elimination Reactions and Cyclization to Heterocycles

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction, where a proton is abstracted from the adjacent carbon and the chloride ion is eliminated, resulting in the formation of 1-(4-fluorophenyl)prop-2-en-1-ol.

However, a more significant reaction pathway for γ-halohydrins like this compound is intramolecular cyclization. The hydroxyl group can act as an internal nucleophile. Upon deprotonation by a base (e.g., sodium hydride), the resulting alkoxide can attack the carbon bearing the chlorine atom, displacing the chloride and forming a four-membered cyclic ether known as an oxetane. This intramolecular Williamson ether synthesis would yield 2-(4-fluorophenyl)oxetane. This type of cyclization is an efficient method for synthesizing heterocyclic compounds. nih.gov

Reactions Involving the Aromatic Ring

The 4-fluorophenyl group can undergo electrophilic aromatic substitution, although its reactivity is influenced by the two substituents present: the fluorine atom and the 3-chloro-1-hydroxypropyl side chain.

Directing Effects: The fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance. However, due to its high electronegativity, it is also a deactivating group through the inductive effect. The 3-chloro-1-hydroxypropyl group is generally considered a deactivating group due to the electron-withdrawing nature of the chlorine and oxygen atoms, and it will also direct incoming electrophiles to the ortho and para positions relative to itself.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. youtube.com For example, nitration would be expected to yield primarily 3-chloro-1-(4-fluoro-3-nitrophenyl)propan-1-ol.

Mechanistic Investigations of Key Reactions

The dehalogenation of this compound, specifically the removal of the chlorine atom, is a key transformation. Given the presence of a hydroxyl group vicinal to the carbon bearing the chlorine atom, this compound is classified as a chlorohydrin. The dehalogenation of chlorohydrins to form epoxides is a well-established reaction, typically proceeding via an intramolecular nucleophilic substitution (SN2) mechanism. brainly.combrainly.comchegg.comchegg.com

This reaction is generally base-promoted. The base removes the acidic proton from the hydroxyl group, forming an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom to which the chlorine is attached. The chlorine atom is displaced as a chloride ion, and a three-membered epoxide ring is formed. wikipedia.org This intramolecular cyclization is an example of neighboring group participation , where the hydroxyl group assists in the departure of the leaving group (chloride). wikipedia.orgdalalinstitute.comimperial.ac.uk

The mechanism can be summarized in two steps:

Deprotonation: The base abstracts the proton from the hydroxyl group to form a negatively charged alkoxide.

Intramolecular SN2 Attack: The resulting alkoxide attacks the carbon bearing the chlorine atom in a backside fashion, leading to the formation of the epoxide and the expulsion of the chloride ion.

The stereochemistry of this reaction is well-defined. The intramolecular attack occurs with inversion of configuration at the carbon bearing the halogen.

The reactivity of this compound in various chemical transformations is governed by the electronic and steric effects of its substituents.

Electronic Effects:

The fluorine atom on the phenyl ring is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). The net effect is a deactivation of the aromatic ring towards electrophilic attack, making reactions like nitration or Friedel-Crafts acylation slower than on an unsubstituted benzene (B151609) ring.

The chlorine atom on the propyl chain is also electron-withdrawing through its inductive effect. This can influence the acidity of the benzylic proton and the reactivity of the adjacent hydroxyl group.

The hydroxyl group is electron-donating to the aromatic ring through resonance, which activates the ring towards electrophilic substitution. As a neighboring group in the dehalogenation reaction, its nucleophilicity is crucial.

Steric Effects:

The 3-chloro-1-hydroxypropyl group is a relatively bulky substituent on the phenyl ring. This can lead to steric hindrance, influencing the regioselectivity of electrophilic aromatic substitution. Attack at the ortho positions may be disfavored compared to the para position if the electrophile is also bulky. youtube.com However, in this molecule, the para position is already occupied by fluorine.

In the intramolecular cyclization to form the epoxide, the conformation of the propyl chain will be important to allow for the necessary anti-periplanar arrangement of the attacking alkoxide and the leaving chloride ion for an efficient SN2 reaction.

Table 3: Summary of Substituent Effects on Reactivity
SubstituentElectronic Effect on Phenyl RingSteric EffectImpact on Key Reactions
4-Fluoro-I (strong), +R (weak)MinimalDeactivates ring for EAS, directs ortho/para
3-Chloro (on side chain)-I (transmitted through chain)Can influence side-chain conformationMay slightly decrease activating effect of the side chain
1-Hydroxypropyl+R (from OH), weak +I (from alkyl)ModerateActivates ring for EAS, directs ortho/para; acts as internal nucleophile in dehalogenation

Role As a Synthetic Intermediate and Precursor

Precursor for Amino-Propanol and Amino-Propanone Derivatives

The presence of a chlorine atom at the 3-position makes the terminal carbon susceptible to nucleophilic substitution reactions. This is a key feature in the synthesis of various amino-propanol derivatives. The reaction with ammonia (B1221849) or primary/secondary amines displaces the chloride ion to form a new carbon-nitrogen bond, yielding the corresponding 3-amino-1-(4-fluorophenyl)propan-1-ol derivative. This reaction is a fundamental method for introducing an amino group into the molecule.

The general reaction can be summarized as follows:

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of an amine attacks the carbon atom bonded to the chlorine. This results in the cleavage of the carbon-chlorine bond and the formation of an ammonium salt intermediate.

Deprotonation: A base, which can be an excess of the amine reactant, removes a proton from the nitrogen atom to yield the final neutral amino-propanol product.

Further chemical modification of the resulting amino-propanol is possible. The secondary alcohol group can be oxidized using common oxidizing agents to produce the corresponding amino-propanone derivative. This transformation provides access to another class of compounds with different biological and chemical properties.

Table 1: Synthesis of Amino-Propanol Derivatives via Nucleophilic Substitution

Reactant AmineResulting Amino-Propanol Derivative
Ammonia (NH₃)3-Amino-1-(4-fluorophenyl)propan-1-ol
Methylamine (CH₃NH₂)3-(Methylamino)-1-(4-fluorophenyl)propan-1-ol
Dimethylamine (B145610) ((CH₃)₂NH)3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol

Intermediate in the Synthesis of Chiral Oxygen Heterocycles

Halohydrins, such as 3-Chloro-1-(4-fluorophenyl)propan-1-ol, are valuable precursors for the synthesis of chiral oxygen-containing heterocycles. The presence of both a hydroxyl group and a halogen atom on the same molecule allows for an intramolecular cyclization reaction. This process, often a variation of the Williamson ether synthesis, can be initiated by a base.

The reaction mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. The resulting negatively charged oxygen atom then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form a cyclic ether. Given the three-carbon chain separating the alcohol and the chlorine, the cyclization of this compound would lead to the formation of a substituted oxetane ring, which is a four-membered oxygen heterocycle.

The stereochemistry of the starting alcohol is crucial as it dictates the stereochemistry of the resulting chiral heterocycle. This makes this compound a useful intermediate for accessing enantiomerically pure oxygen heterocycles, which are important structural motifs in many biologically active compounds.

Building Block for Advanced Organic Molecules

The chemical reactivity of this compound makes it an important building block for the construction of more complex and advanced organic molecules, particularly those with pharmaceutical applications.

The structural framework of this compound serves as a scaffold that can be elaborated into various complex pharmaceutical intermediates. A notable example of a structurally similar compound, 3-chloro-1-phenyl-1-propanol, is a key intermediate in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Dapoxetine. nih.govpatsnap.com

In the synthesis of Fluoxetine, the analogous (S)-3-chloro-1-phenylpropan-1-ol undergoes a substitution reaction with methylamine to form the corresponding amino alcohol. nih.gov This intermediate is then subjected to an etherification reaction to yield Fluoxetine. Similarly, a derivative of 3-chloro-1-phenyl-1-propanol is used in the synthesis of Dapoxetine. patsnap.com

By analogy, this compound provides a scaffold that can be utilized in similar synthetic strategies to produce a variety of pharmaceutical candidates. The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as metabolic stability and binding affinity to biological targets.

Table 2: Pharmaceutical Scaffolds from Chloropropanol Derivatives

PrecursorKey Synthetic StepsResulting PharmaceuticalTherapeutic Class
(S)-3-Chloro-1-phenylpropan-1-ol1. Reaction with methylamine2. Etherification(S)-FluoxetineAntidepressant (SSRI)
(R)-3-Chloro-1-phenyl-1-propanol1. Substitution reaction2. Further modificationsDapoxetineTreatment for premature ejaculation

The this compound scaffold is also valuable for the synthesis of analogs with modified substitution patterns. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Modifications can be introduced at several positions:

The Amino Group: By reacting the chloropropanol with a diverse range of primary and secondary amines, a library of analogs with different substituents on the nitrogen atom can be generated.

The Aromatic Ring: While the starting material has a 4-fluorophenyl group, synthetic strategies can be adapted to use precursors with different substitution patterns on the phenyl ring.

The Hydroxyl Group: The alcohol functionality can be converted into other functional groups, such as esters or ethers, to probe their effect on biological activity.

This flexibility makes this compound a key building block for generating chemical diversity in the search for new therapeutic agents.

Applications in Materials Science (as a precursor for functional materials)

While the primary application of this compound is in the synthesis of biologically active molecules, its structural features suggest potential applications as a precursor for functional materials. The presence of a fluorinated aromatic ring is of particular interest in materials science.

Fluorinated motifs are known to be important components in the design of liquid crystals. researchgate.netresearchgate.netbeilstein-journals.org The introduction of fluorine atoms can influence the mesomorphic properties, dielectric anisotropy, and other physical characteristics of the final material. Derivatives of this compound, after further chemical modification to introduce appropriate mesogenic groups, could be explored as novel liquid crystalline materials.

Furthermore, the ability to derivatize both the chloro and hydroxyl functional groups could allow for the incorporation of this molecule into polymeric structures. This could lead to the development of functional polymers with tailored properties, where the fluorinated phenyl group imparts specific characteristics such as thermal stability or altered surface properties.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum would provide information on the chemical environment of each hydrogen atom in the molecule. The expected signals would include multiplets for the aromatic protons on the 4-fluorophenyl ring, a signal for the methine proton adjacent to the hydroxyl group, and signals for the two methylene (B1212753) groups of the propane (B168953) chain. Spin-spin coupling constants (J-values) would be crucial for determining the connectivity of these protons. Without experimental data, a precise analysis of chemical shifts and coupling patterns is not possible.

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include distinct signals for the ipso, ortho, meta, and para carbons of the fluorophenyl ring, with the carbon bonded to fluorine showing a characteristic coupling (J-C-F). Signals for the three carbons of the propanol (B110389) chain would also be expected at specific chemical shifts, influenced by the adjacent chloro, hydroxyl, and aromatic groups.

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the aromatic system.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would confirm the presence of key functional groups. A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. C-H stretching vibrations for both the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. A C-Cl stretching absorption would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry would determine the molecule's mass-to-charge ratio, confirming its molecular weight. The fragmentation pattern would provide structural information. Key fragments would likely result from the loss of a water molecule, a chlorine atom, or cleavage of the propane chain. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Since 3-Chloro-1-(4-fluorophenyl)propan-1-ol possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. CD spectroscopy would be used to analyze chiral samples of the compound, distinguishing between the (R)- and (S)-enantiomers by measuring their differential absorption of left and right circularly polarized light. This technique is essential for determining the enantiomeric purity of a sample.

Information regarding the single-crystal X-ray diffraction of this compound is not available in the public domain based on the conducted search.

Despite a thorough search for crystallographic data, no specific studies detailing the single-crystal X-ray diffraction (XRD) analysis of this compound could be located. While research exists for structurally related compounds, the precise crystal structure, unit cell dimensions, and other crystallographic parameters for the title compound have not been publicly reported.

The absence of such data for this compound means that a detailed discussion of its solid-state structure, as determined by X-ray diffraction, cannot be provided at this time. Further research and publication in peer-reviewed scientific literature would be required to elucidate these structural details.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Chloro-1-(4-fluorophenyl)propan-1-ol at the atomic level. These methods allow for the determination of the most stable molecular geometries and the exploration of the molecule's conformational flexibility.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry. This process identifies the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles.

The optimized structure is then used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A comparison of calculated and experimentally obtained (e.g., via FT-IR and FT-Raman spectroscopy) vibrational frequencies allows for a detailed assignment of the observed spectral bands. It is common practice to scale the calculated harmonic vibrational frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 1: Theoretical Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H Stretch~3600Stretching of the hydroxyl group bond.
Aromatic C-H Stretch3100-3000Stretching of the carbon-hydrogen bonds on the phenyl ring.
Aliphatic C-H Stretch3000-2850Stretching of the carbon-hydrogen bonds in the propyl chain.
C-F Stretch~1220Stretching of the carbon-fluorine bond on the phenyl ring.
C-Cl Stretch~750Stretching of the carbon-chlorine bond on the propyl chain.

The presence of rotatable single bonds in this compound gives rise to various conformers. Conformational analysis is performed to identify the stable conformers and to understand the energy landscape of the molecule. This involves systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step. The results are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and the distribution of electron density provides a detailed picture of the molecule's electronic character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich 4-fluorophenyl ring, while the LUMO is distributed over the entire molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-0.5
Energy Gap (ΔE)6.0

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are more readily interpreted in terms of classical chemical bonding concepts. NBO analysis can quantify the extent of electron delocalization, also known as hyperconjugation, which arises from the interaction between occupied (donor) and unoccupied (acceptor) orbitals.

In this compound, significant hyperconjugative interactions can occur between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. The second-order perturbation energy (E(2)) from NBO analysis provides a quantitative measure of the strength of these donor-acceptor interactions.

Table 3: Significant NBO Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Oσ(C-H)~2.5
LP(3) Fπ(C-C)ring~1.8
LP(3) Clσ*(C-C)~1.2

*LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative oxygen, fluorine, and chlorine atoms. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the hydroxyl hydrogen. The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the information obtained from HOMO-LUMO and NBO analyses.

Predictive Studies of Reaction Mechanisms and Pathways

Predictive studies are essential for understanding how this compound might behave in a chemical reaction. By calculating fundamental properties like bond energies and electron density distributions, chemists can forecast the molecule's stability, reactivity, and the most likely sites for chemical attack.

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical fragments. It is a critical parameter in predicting the feasibility and initial steps of a reaction mechanism. Bonds with lower BDE values are more likely to break, often indicating the most probable initial site of a chemical transformation.

Table 1: Representative Bond Dissociation Energies (BDE) for Bonds in this compound Note: These are generalized, illustrative values and not specific calculations for the target molecule. Actual BDEs can vary based on the molecule's complete electronic and steric environment.

Bond TypeBond Location in MoleculeTypical BDE (kJ/mol)
C—ClChloropropyl side chain~340
C—OPropanol (B110389) backbone~380
C—HAromatic ring~470
C—HAliphatic side chain (alpha to OH)~400
C—HAliphatic side chain (beta to OH)~420
C—HAliphatic side chain (gamma to Cl)~410
C—FFluorophenyl ring~540
C—CPropanol backbone~370
O—HHydroxyl group~460

Fukui functions are a concept derived from DFT that helps identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a nucleophile (which donates electrons) or an electrophile (which accepts electrons) is most likely to attack.

Prediction of Electrophilic Attack: The site most susceptible to attack by an electrophile is the one with the highest value of the Fukui function f-, which corresponds to the location of the Highest Occupied Molecular Orbital (HOMO). This is the most likely site for a nucleophilic atom in the molecule to react.

Prediction of Nucleophilic Attack: The site most susceptible to attack by a nucleophile is identified by the highest value of the Fukui function f+. This site corresponds to the location of the Lowest Unoccupied Molecular Orbital (LUMO) and represents the most electrophilic atom.

For this compound, a computational analysis would likely reveal that the carbon atom bonded to the chlorine (C-Cl) is a primary site for nucleophilic attack due to the electronegativity of the chlorine atom. The oxygen atom of the hydroxyl group and the electron-rich fluorophenyl ring would be potential sites for electrophilic attack.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. worktribe.com

The predicted chemical shifts are calculated based on the magnetic shielding of each nucleus, which is determined by the molecule's computed electronic structure. By comparing the calculated spectrum to the experimental one, researchers can verify the molecular structure. liverpool.ac.uk For this compound, such a study would predict the specific resonance frequencies for each unique hydrogen, carbon, and fluorine atom in the molecule.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound Note: The following values are hypothetical and serve as an example of what a computational prediction might produce. They are based on typical chemical shifts for similar structural motifs.

AtomPosition in MoleculePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-αAttached to C-1 (with OH)~4.9-
H-βAttached to C-2~2.1-
H-γAttached to C-3 (with Cl)~3.7-
H (OH)Hydroxyl proton~2.5 (variable)-
H (Aromatic)ortho to C-1~7.4-
H (Aromatic)meta to C-1~7.1-
C-1Bearing OH group-~75
C-2Methylene (B1212753) group-~40
C-3Bearing Cl group-~45
C-ipsoAromatic C attached to propanol-~140
C-orthoAromatic C ortho to propanol-~128
C-metaAromatic C meta to propanol-~115
C-paraAromatic C para to propanol (bearing F)-~162
FAttached to phenyl ring--

The predicted ¹⁹F NMR chemical shift would be a single peak, its position influenced by the electronic environment of the fluorophenyl ring.

Future Research Directions and Perspectives

Development of Novel and More Efficient Stereoselective Synthesis Routes

The primary route to enantiomerically pure 3-Chloro-1-(4-fluorophenyl)propan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. Future research will likely concentrate on developing more efficient, selective, and sustainable methods for this key transformation.

Catalytic Asymmetric Reduction: Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for producing chiral alcohols. rsc.org Research should focus on applying novel catalyst systems, such as those based on Iridium, Rhodium, or Ruthenium with chiral diamino or phosphinamide ligands, to achieve high enantioselectivity (ee) and turnover numbers. rsc.orgnih.govacs.org Borane-mediated reductions using chiral oxazaborolidine catalysts (CBS catalysts) or spiroborate esters also offer a mild and effective alternative. nih.gov

Biocatalytic Approaches: Biocatalysis is an increasingly important strategy for the synthesis of chiral intermediates due to its exceptional selectivity and environmentally benign reaction conditions. almacgroup.com The use of ketoreductases (KREDs) is a promising avenue. Future work should involve screening diverse KRED libraries and employing protein engineering to develop enzymes specifically tailored for the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one. For instance, variants of Candida glabrata ketoreductase 1 (CgKR1) have been successfully engineered to reduce similar α-halo ketones with over 99% stereoselectivity. acs.org Furthermore, dynamic kinetic resolution, potentially using lipases like CALB as demonstrated for the analogous 3-chloro-1-phenylpropan-1-ol, could provide a highly efficient route to a single enantiomer from a racemic mixture. google.com

Table 1: Potential Stereoselective Synthesis Methods for this compound
MethodCatalyst/Enzyme TypeKey AdvantagesPotential for Target Compound
Asymmetric Transfer HydrogenationIr, Rh, Ru complexes with chiral ligandsHigh efficiency, broad substrate scope. rsc.orgnih.govHigh potential for excellent yield and enantioselectivity.
Asymmetric Borane ReductionSpiroaminoborate esters, Oxazaborolidines (CBS)Mild reaction conditions, high enantiopurity of products. nih.govApplicable for creating highly enantiopure halohydrins.
Biocatalytic ReductionKetoreductases (KREDs), Engineered CgKR1Exceptional stereoselectivity (>99% ee), green chemistry. acs.orgrsc.orgHigh potential for producing single enantiomers under mild conditions.
Dynamic Kinetic ResolutionLipases (e.g., CALB) with a racemization catalystTheoretical 100% yield of a single enantiomer. google.comProven effective for structurally similar compounds.

Exploration of New Reactivity Patterns and Derivatization Opportunities

The trifunctional nature of this compound provides a rich platform for chemical exploration. Future research should systematically investigate its reactivity to generate novel derivatives for various applications, particularly in drug discovery.

Core Reactivity: The most fundamental reaction of halohydrins is the intramolecular SN2 reaction upon treatment with a base to form an epoxide. wikipedia.org This transformation converts the molecule into (4-fluorophenyl)oxiran-2-yl)methanol, a highly versatile intermediate for further reactions. The hydroxyl group can undergo standard derivatization reactions such as esterification or etherification, while the secondary chloride can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce diverse functionalities.

Medicinal Chemistry Applications: The 4-fluorophenyl group is a privileged structure in medicinal chemistry, known to enhance metabolic stability and receptor binding affinity. By using the halohydrin as a starting scaffold, a library of new chemical entities can be synthesized. Derivatization of the hydroxyl group and substitution of the chlorine atom would allow for extensive Structure-Activity Relationship (SAR) studies. Furthermore, modern analytical techniques can be employed for characterization. For instance, the presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for analyzing compound purity and structure, potentially aided by specialized derivatization protocols. bath.ac.uk

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers powerful predictive tools that can accelerate the development of synthetic routes and the design of novel derivatives.

Predicting Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of the asymmetric reduction of the parent ketone. nih.gov Such studies can elucidate the factors governing stereoselectivity, including steric hindrance and non-covalent interactions (e.g., CH-π interactions between a catalyst and the fluoroaromatic ring). acs.orgvub.ac.be This understanding allows for the rational selection or in-silico design of catalysts that are predicted to give the highest enantiomeric excess.

Reaction Mechanism and Design: Computational models can also be used to explore the reactivity of this compound. For example, modeling the energy barriers for epoxide formation versus nucleophilic substitution at the chlorine center under various conditions can help predict reaction outcomes and optimize conditions. As data-driven approaches become more sophisticated, machine learning models trained on experimental results from similar reactions could establish quantitative structure-selectivity relationships, enabling the rapid prediction of optimal conditions for new substrates and catalysts. acs.org

Table 2: Application of Computational Methods in Future Research
Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT)Stereoselective SynthesisModel transition states to understand and predict the stereochemical outcome of asymmetric ketone reduction. nih.govsbq.org.br
Non-Covalent Interaction (NCI) AnalysisCatalyst DesignVisualize and quantify weak interactions between catalyst and substrate to rationally design more selective catalysts. acs.org
Machine Learning ModelsPredictive SynthesisDevelop quantitative structure-selectivity relationships to predict reaction outcomes and accelerate optimization. acs.org
Molecular Dynamics (MD) SimulationsEnzymatic CatalysisSimulate enzyme-substrate binding to guide protein engineering efforts for improved biocatalytic synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To maximize the utility of this compound as a building block, its synthesis and derivatization should be integrated with modern high-throughput technologies.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scaling. nih.gov The stereoselective synthesis of the target alcohol, whether through organometallic catalysis or biocatalysis, could be adapted to a continuous flow process. nih.govacs.org This would enable safer handling of reagents like borane and allow for efficient, on-demand production. Subsequent derivatization reactions could also be performed in-line, creating a telescoped synthesis that minimizes intermediate purification steps.

Automated Synthesis for Drug Discovery: The true potential of this scaffold in medicinal chemistry can be realized by coupling its synthesis to automated platforms. oxfordglobal.com Robotic systems can perform high-throughput synthesis, systematically reacting the parent molecule or its epoxide derivative with a large array of building blocks to rapidly generate a diverse library of analogues. youtube.com This approach, integrated with automated storage and purification, dramatically shortens the design-make-test-analyze cycle in drug discovery, enabling a much faster exploration of the chemical space around this valuable fluorinated halohydrin core. youtube.com

Q & A

Q. What are the key physicochemical properties of 3-Chloro-1-(4-fluorophenyl)propan-1-ol, and how are they experimentally determined?

Answer: The compound has the molecular formula C₉H₁₀ClFO (molecular weight: 188.6 g/mol) and a purity of ≥96% . Key properties include:

  • Boiling point/Melting point : Not explicitly provided, but these can be determined via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Likely polar organic solvents (e.g., ethanol, THF) due to hydroxyl and halogen substituents.
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : To confirm the presence of the fluorophenyl group (aromatic protons at ~7.0 ppm) and the chloro-propanol backbone.
    • IR : Peaks for -OH (~3200–3600 cm⁻¹), C-Cl (~550–850 cm⁻¹), and C-F (~1100–1250 cm⁻¹).
  • CAS Registry : 31736-75-1 .

Q. What are common synthetic routes to this compound?

Answer: A plausible route involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one (CAS 885270-96-2) using agents like NaBH₄ or LiAlH₄ in THF or ethanol . For example:

  • Step 1 : Dissolve the ketone precursor in anhydrous THF under inert atmosphere.
  • Step 2 : Add NaBH₄ gradually at 0°C, followed by room-temperature stirring.
  • Step 3 : Quench with aqueous NH₄Cl and extract with ethyl acetate.
    Yield optimization requires controlled stoichiometry and reaction time .

Q. How is the compound utilized in medicinal chemistry research?

Answer: As a Protein Degrader Building Block , it serves as an intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The chloro group enables nucleophilic substitution for linker attachment, while the fluorophenyl moiety enhances metabolic stability and target binding via hydrophobic interactions .

Advanced Research Questions

Q. What challenges arise in the stereochemical resolution of this compound, and how are they addressed?

Answer: If the compound exists as enantiomers (due to the chiral center at C1), resolution methods include:

  • Chiral chromatography : Using cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., CAL-B) can selectively hydrolyze enantiomeric esters, as demonstrated for analogous chloro-propanol derivatives .
  • Crystallization-induced asymmetric transformation : Utilize chiral auxiliaries to bias crystallization of one enantiomer.

Q. How do computational methods aid in predicting the biological activity of this compound?

Answer:

  • Docking studies : The fluorophenyl group’s electronegativity and chloro-propanol’s flexibility can be modeled against targets like kinases or GPCRs using software (AutoDock, Schrödinger).
  • QSAR : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends in analogues (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol shows distinct receptor interactions) .
  • MD simulations : Assess stability of PROTAC complexes formed via the chloro linker .

Q. What analytical techniques resolve contradictions in reaction mechanisms for its synthesis?

Answer:

  • Isotopic labeling : Use D₂O quenching in reduction steps to trace protonation sites.
  • Kinetic studies : Monitor intermediates via LC-MS to distinguish between concerted (hydride transfer) vs. stepwise mechanisms.
  • DFT calculations : Compare energy barriers for ketone reduction pathways (e.g., LiAlH₄ vs. NaBH₄) .

Q. How does the fluorophenyl group influence its reactivity compared to chlorophenyl analogues?

Answer:

  • Electronic effects : Fluorine’s strong electron-withdrawing nature decreases aromatic ring electron density, reducing susceptibility to electrophilic substitution compared to chlorophenyl derivatives.
  • Steric effects : Similar van der Waals radii (F: 1.47 Å, Cl: 1.75 Å) minimize steric differences but alter dipole moments.
  • Biological interactions : Fluorine enhances metabolic stability and bioavailability via C-F bond strength, as seen in FDA-approved drugs .

Methodological Considerations

Q. What precautions are critical during handling and storage?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydroxyl group oxidation.
  • Safety : Use PPE (gloves, goggles) due to potential halogenated compound toxicity.
  • Purity verification : Regular HPLC analysis to detect degradation products (e.g., ketone reformation) .

Q. How are crystallographic data (e.g., X-ray structures) obtained and refined?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement : Programs like SHELXL (for small molecules) resolve hydrogen bonding networks and confirm stereochemistry .

Q. What strategies optimize yield in large-scale synthesis?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.